3-Bromo-4,5-dimethylpyridine
Overview
Description
Synthesis Analysis
The synthesis of brominated pyridine derivatives often involves carbon-carbon coupling reactions, as seen in the preparation of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine . Another synthesis approach is the condensation reaction, which was used to create 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Additionally, lithiation reactions have been employed to generate pyrrole-2-carboxaldehydes from 3-bromo-6-dimethylamino-1-azafulvene . The bromination of pyridines is another common synthetic route, as demonstrated by the exclusive formation of 2-bromo-5-dimethylaminopyridine from 3-dimethylaminopyridine .
Molecular Structure Analysis
X-ray diffraction (XRD) is a powerful tool for determining the molecular structure of brominated pyridines. The crystal structures of related compounds, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, have been determined, revealing details like molecular conformation and hydrogen bonding patterns . The structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has also been elucidated using XRD, showing intramolecular hydrogen bonding and crystal packing stabilized by various interactions .
Chemical Reactions Analysis
The chemical reactivity of brominated pyridines can be influenced by the presence of substituents on the pyridine ring. For instance, the presence of bromine atoms can facilitate further functionalization, as seen in the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine . The nonclassical noncovalent interactions, such as those between aryl bromine and ionic metal bromide, can also control the structure and reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines can be characterized using various spectroscopic techniques, such as FT-IR, UV-Vis, and NMR spectroscopy. The vibrational assignment of bands in the FT-IR and Raman spectra can provide insights into the nature of hydrogen bonding in compounds like 3-bromo-5-hydroxy-2,6-dimethylpyridine . Density functional theory (DFT) calculations, including frontier molecular orbital (FMO) analysis and molecular electrostatic potential (MEP) mapping, can predict the bioactivity and chemical reactivity of these molecules . Nonlinear optical properties have also been computed for some brominated pyridines, indicating potential applications in material science .
Scientific Research Applications
Crystal Structures and Spectroscopic Evidence
- Hydrogen Bonding in Halogenated Dimethylpyridines: The study of 3-bromo-5-hydroxy-2,6-dimethylpyridine (a related compound) offers insights into hydrogen bonding in halogenated dimethylpyridines. This research, exploring structural and spectroscopic properties, is vital for understanding molecular interactions and bonding in such compounds (Hanuza et al., 1997).
Catalysis and Chemical Synthesis
- C(sp3)–H Alkenylation Catalysis: A study involving the use of 3-bromo-2,6-dimethylpyridine (similar to 3-Bromo-4,5-dimethylpyridine) in catalysis for C(sp3)–H alkenylation demonstrates its role in the stereoselective synthesis of trisubstituted alkenes. This highlights the compound's potential in complex organic synthesis (Lopez et al., 2016).
Novel Functionalities and Material Science
- Efficient Extraction in Ionic Liquid: Research into novel ligand functionality involving 5-bromo-N1, N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide (related to 3-Bromo-4,5-dimethylpyridine) for extraction of UO22+ and Th4+ in ionic liquid is a significant application. This showcases the compound's relevance in material science, particularly in separation processes and nuclear science (Pandey et al., 2020).
Safety And Hazards
The safety information for 3-Bromo-4,5-dimethylpyridine includes several hazard statements: H302-H315-H319-H332-H335 . This suggests that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
3-bromo-4,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNHLCQMASFRBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554060 | |
Record name | 3-Bromo-4,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dimethylpyridine | |
CAS RN |
27063-98-5 | |
Record name | 3-Bromo-4,5-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27063-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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